molecular formula C19H18N2O4 B12216404 1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B12216404
M. Wt: 338.4 g/mol
InChI Key: HYUUKBOAHTYWCT-UHFFFAOYSA-N
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Description

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a benzyl group, a hydroxyethoxyphenyl group, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione typically involves the reaction of benzylamine with maleic anhydride to form N-benzylmaleimide. This intermediate is then reacted with 3-(2-hydroxyethoxy)aniline under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and hydroxyethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-{[3-(2-hydroxyethoxy)phenyl]amino}-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-benzyl-3-[3-(2-hydroxyethoxy)anilino]pyrrole-2,5-dione

InChI

InChI=1S/C19H18N2O4/c22-9-10-25-16-8-4-7-15(11-16)20-17-12-18(23)21(19(17)24)13-14-5-2-1-3-6-14/h1-8,11-12,20,22H,9-10,13H2

InChI Key

HYUUKBOAHTYWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCO

Origin of Product

United States

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